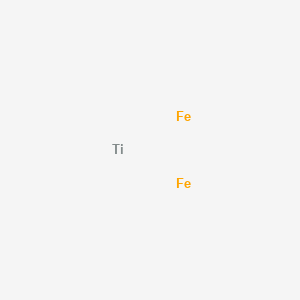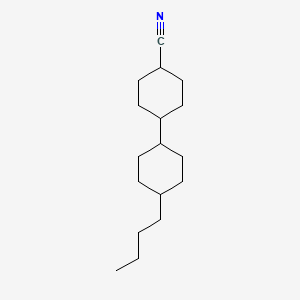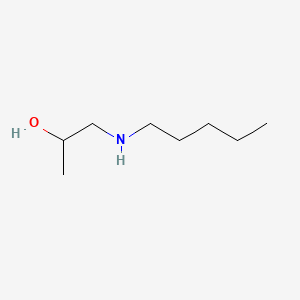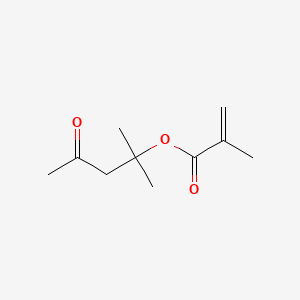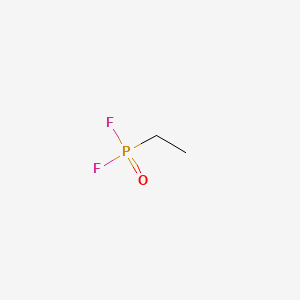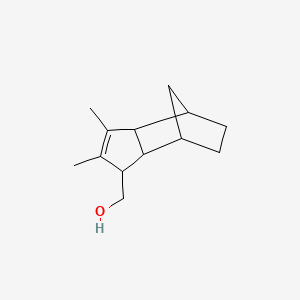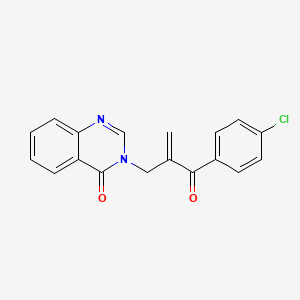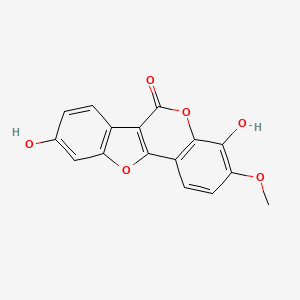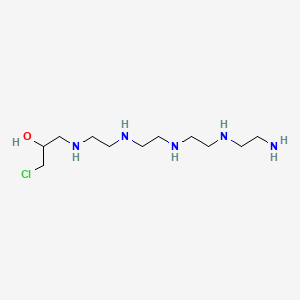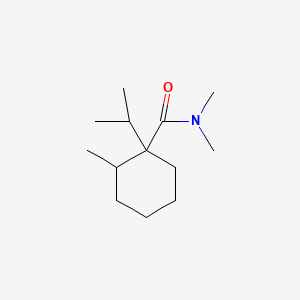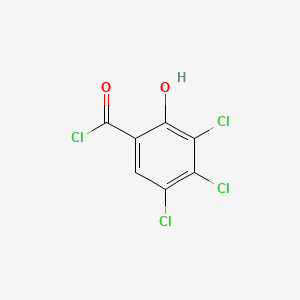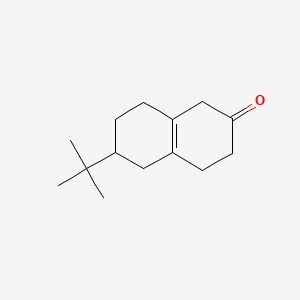
2,5,8,11-Tetraazadodecanediamidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11-Tetraazadodecanediamidine dihydrochloride is a chemical compound with the molecular formula C8H22N8.2HCl and a molecular weight of 303.23 g/mol. It is known for its unique structure, which includes multiple amine groups and guanidine functionalities. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraazadodecanediamidine dihydrochloride typically involves the reaction of ethylenediamine with cyanamide under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11-Tetraazadodecanediamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2,5,8,11-Tetraazadodecanediamidine dihydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5,8,11-Tetraazadodecanediamidine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, thereby modulating their activity and function. The pathways involved in its action include binding to active sites and altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,7,10-Tetraazadecane-1,10-diamidine dihydrochloride
- 1,3,6,9-Tetraazaundecane-1,11-diamidine dihydrochloride
Uniqueness
2,5,8,11-Tetraazadodecanediamidine dihydrochloride is unique due to its specific arrangement of amine and guanidine groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets.
Propriétés
Numéro CAS |
83898-08-2 |
|---|---|
Formule moléculaire |
C8H24Cl2N8 |
Poids moléculaire |
303.23 g/mol |
Nom IUPAC |
2-[2-[2-[2-(diaminomethylideneamino)ethylamino]ethylamino]ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C8H22N8.2ClH/c9-7(10)15-5-3-13-1-2-14-4-6-16-8(11)12;;/h13-14H,1-6H2,(H4,9,10,15)(H4,11,12,16);2*1H |
Clé InChI |
ZCGUQDUPQZKJCV-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCN=C(N)N)NCCN=C(N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


